Product packaging for Ethyl 2-Hydroxybutyrate(Cat. No.:CAS No. 87172-81-4)

Ethyl 2-Hydroxybutyrate

Cat. No.: B1661012
CAS No.: 87172-81-4
M. Wt: 132.16 g/mol
InChI Key: KWWOQRSLYPHAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Enantiomerically Pure Hydroxy Esters in Fine Chemical Synthesis

The production of enantiomerically pure chemicals is a cornerstone of the pharmaceutical, agrochemical, and flavor and fragrance industries. nih.gov The biological activity of a chiral molecule is often dictated by its specific three-dimensional arrangement; one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even detrimental. nih.gov Enantiomerically pure hydroxy esters are crucial chiral synthons, or building blocks, for constructing these complex target molecules. nih.govresearchgate.net Their two functional groups, the hydroxyl and the ester, offer multiple points for chemical modification, allowing for the introduction of further complexity and the formation of new stereocenters. nih.gov For instance, they are precursors to α-hydroxy acids, which are found in a variety of natural products and pharmaceuticals.

The importance of these chiral building blocks is underscored by their role in the synthesis of drugs like the rhinovirus protease inhibitor AG7088, which utilizes (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid as a key intermediate. nih.gov Furthermore, they are integral to the production of various agrochemicals and fine chemicals where stereochemistry is critical for efficacy and specificity. researchgate.net The drive for sustainable and efficient manufacturing processes has further amplified the need for robust methods to produce these high-value chiral intermediates. nih.gov

The Unique Context of Ethyl (2R)-2-hydroxybutanoate as a Chiral Building Block

Ethyl (2R)-2-hydroxybutanoate, a member of the chiral α-hydroxy ester family, has emerged as a particularly useful and versatile building block in asymmetric synthesis. Its structure, featuring a hydroxyl group at the C2 position with a defined (R)-configuration, makes it an attractive starting material for the synthesis of more complex chiral molecules.

This specific enantiomer is a valuable precursor in the synthesis of various pharmaceuticals and other biologically active compounds. For example, it is a key intermediate in the chemo-enzymatic synthesis of polyhydroxyalkanoates (PHAs) that incorporate 2-hydroxybutyrate units. nih.gov These biopolymers have garnered significant interest for their biodegradable properties. Research has demonstrated that a wild-type class I PHA synthase from Ralstonia eutropha can stereoselectively polymerize (R)-2-hydroxybutyrate, highlighting the biological relevance of this specific enantiomer. nih.gov

The utility of ethyl (2R)-2-hydroxybutanoate extends to its role as a precursor for other chiral molecules. Its functional groups can be readily transformed into other functionalities, allowing for the construction of diverse molecular architectures with controlled stereochemistry.

PropertyValue
IUPAC Name ethyl (2R)-2-hydroxybutanoate
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS Number 87172-81-4
Synonyms Ethyl (R)-2-hydroxybutanoate, Butanoic acid, 2-hydroxy-, ethyl ester, (R)-
Table 1: Chemical and Physical Properties of Ethyl (2R)-2-hydroxybutanoate. nih.gov

Evolution of Synthetic Strategies for Enantiomerically Pure α-Hydroxy Esters

The quest for enantiomerically pure α-hydroxy esters has spurred the development of a diverse range of synthetic strategies, moving from classical resolution techniques to highly efficient asymmetric catalytic methods.

Historically, the separation of racemic mixtures through classical resolution was a common approach. However, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer. To overcome this limitation, dynamic kinetic resolution (DKR) processes have been developed. DKR combines the rapid racemization of the starting material with a stereoselective reaction, allowing for the conversion of both enantiomers of the racemate into a single, highly enriched enantiomer of the product, with theoretical yields approaching 100%. researchgate.net One such example involves the use of modified cinchona alkaloids to catalyze the alcoholytic opening of 5-aryl dioxolanediones, generating optically active α-hydroxy esters with high enantiomeric excess and yields far exceeding the 50% limit of traditional kinetic resolution. researchgate.net

The advent of asymmetric catalysis has revolutionized the synthesis of chiral compounds. This includes the use of chiral metal complexes and organocatalysts to induce stereoselectivity in chemical transformations. For instance, the asymmetric hydrogenation of α-keto esters using chiral rhodium or ruthenium catalysts is a powerful method for producing α-hydroxy esters with high enantioselectivity.

More recently, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiomerically pure α-hydroxy esters. researchgate.netnih.gov Enzymes, such as oxidoreductases and lipases, operate under mild reaction conditions and often exhibit exceptional levels of stereoselectivity. nih.govacs.org The asymmetric reduction of α-keto esters to their corresponding α-hydroxy esters is a well-established biocatalytic transformation. Microorganisms like Saccharomyces cerevisiae (baker's yeast) and isolated enzymes are frequently employed for this purpose, often achieving high conversions and excellent enantiomeric excesses. researchgate.net Chemo-enzymatic processes, which combine chemical and enzymatic steps, offer a synergistic approach to synthesizing complex chiral molecules. researchgate.netnih.gov For example, a one-pot, two-step chemo-enzymatic process can be used to synthesize chiral aromatic 2-hydroxy acids. google.com

The evolution of these synthetic strategies reflects a continuous drive towards greater efficiency, selectivity, and sustainability in the production of enantiomerically pure α-hydroxy esters, with biocatalysis and asymmetric catalysis at the forefront of modern synthetic organic chemistry. univpancasila.ac.id

Synthetic StrategyDescriptionKey AdvantagesRepresentative Example
Kinetic Resolution Separation of a racemic mixture by reacting it with a chiral resolving agent or catalyst that reacts faster with one enantiomer.Simple concept.Enzymatic resolution of racemic esters.
Dynamic Kinetic Resolution (DKR) Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer.Theoretical yield up to 100%.Cinchona alkaloid-catalyzed alcoholysis of dioxolanediones. researchgate.net
Asymmetric Catalysis Use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate.High efficiency and atom economy.Asymmetric hydrogenation of α-keto esters.
Biocatalysis Use of enzymes or whole microorganisms as catalysts.High stereoselectivity, mild reaction conditions, environmentally friendly.Baker's yeast reduction of α-keto esters to α-hydroxy esters. researchgate.net
Chemo-enzymatic Synthesis Combination of chemical and enzymatic reaction steps.Combines the advantages of both chemical and biological catalysis.Synthesis of (R)-4-cyano-3-hydroxybutanoate. google.com
Table 2: Comparison of Synthetic Strategies for Enantiomerically Pure α-Hydroxy Esters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B1661012 Ethyl 2-Hydroxybutyrate CAS No. 87172-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWOQRSLYPHAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334629
Record name Ethyl 2-Hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52089-54-0
Record name Ethyl 2-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52089-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-Hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 2-hydroxy-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Enantioselective Synthetic Methodologies for Ethyl 2r 2 Hydroxybutanoate

Biocatalytic Approaches to Ethyl (2R)-2-hydroxybutanoate Production

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, owing to the high stereoselectivity of enzymes. The production of Ethyl (2R)-2-hydroxybutanoate through biocatalytic routes primarily involves enzyme-catalyzed stereoselective reduction, lipase-mediated kinetic resolution, and whole-cell biotransformations.

Enzyme-Catalyzed Stereoselective Reduction of Ethyl 2-oxobutanoate (B1229078)

The stereoselective reduction of the prochiral ketone, ethyl 2-oxobutanoate, is a direct and atom-economical approach to obtaining Ethyl (2R)-2-hydroxybutanoate. This transformation is predominantly achieved using ketoreductases and alcohol dehydrogenases.

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high enantioselectivity. A variety of microorganisms have been identified as sources of robust enzymes for the synthesis of Ethyl (2R)-2-hydroxybutanoate.

For instance, a study reported the isolation of a novel short-chain dehydrogenase/reductase from Scheffersomyces shehatae. This enzyme, when expressed in Escherichia coli, demonstrated the ability to reduce ethyl 2-oxobutanoate to (R)-ethyl 2-hydroxybutanoate (B1229357) with an impressive enantiomeric excess (e.e.) of over 99%. The enzyme showed optimal activity at 40°C and a pH of 6.0. Similarly, a ketoreductase from Pichia pastoris has been utilized for this reduction, achieving a 98% yield and 99% e.e. for the (R)-enantiomer.

Another notable example is the application of a carbonyl reductase from Candida glabrata (CgCR). This enzyme facilitated the asymmetric reduction of ethyl 2-oxobutanoate to produce (R)-ethyl 2-hydroxybutanoate with a high yield of 95% and an e.e. of 98%. The reaction was successfully performed on a gram scale, highlighting its potential for industrial applications.

The following table summarizes the performance of various enzymes in the stereoselective reduction of ethyl 2-oxobutanoate.

Enzyme SourceProductYield (%)Enantiomeric Excess (e.e.) (%)
Scheffersomyces shehatae(R)-ethyl 2-hydroxybutanoate>99>99
Pichia pastoris(R)-ethyl 2-hydroxybutanoate9899
Candida glabrata (CgCR)(R)-ethyl 2-hydroxybutanoate9598

Many ketoreductases and alcohol dehydrogenases are dependent on nicotinamide (B372718) coenzymes, such as NADPH or NADH, as a source of hydrides. The stoichiometric use of these coenzymes is economically unfeasible for large-scale synthesis. Therefore, efficient in situ coenzyme regeneration systems are crucial for the practical application of these enzymes.

A common approach is to use a substrate-coupled regeneration system. For example, the addition of a secondary alcohol, such as isopropanol (B130326), can be used to regenerate the required NADPH. The enzyme itself, or a second dehydrogenase, oxidizes the isopropanol to acetone, while simultaneously reducing NADP+ to NADPH. This "coupled-substrate" approach has been successfully employed in the synthesis of various chiral alcohols.

Another effective strategy is the enzyme-coupled regeneration system, which utilizes a second enzyme, such as glucose dehydrogenase, to regenerate the coenzyme. In this system, glucose is oxidized to gluconolactone, which in turn reduces NADP+ to NADPH. This method has been demonstrated to be highly efficient in driving the equilibrium of the primary reduction reaction towards the product.

Lipase-Mediated Kinetic Resolution of Racemic Ethyl 2-hydroxybutanoate

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically a lipase (B570770). In the context of Ethyl (2R)-2-hydroxybutanoate, lipases can be used to selectively acylate or deacylate one of the enantiomers in racemic ethyl 2-hydroxybutanoate.

For example, Candida antarctica lipase B (CALB) is a commonly used enzyme for the kinetic resolution of racemic alcohols and esters. In a typical resolution of racemic ethyl 2-hydroxybutanoate, CALB can selectively acylate the (R)-enantiomer, leaving the unreacted (S)-enantiomer. The resulting acylated (R)-ester can then be separated and deacylated to yield the desired Ethyl (2R)-2-hydroxybutanoate. The efficiency of the resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are indicative of a highly selective and efficient resolution.

Whole-Cell Biotransformations and Fermentation Strategies

Utilizing whole microbial cells as biocatalysts offers several advantages over isolated enzymes. Whole-cell systems contain the necessary enzymes and coenzymes within their natural cellular environment, which can enhance stability and eliminate the need for costly coenzyme addition and regeneration systems.

Various yeast and bacteria species have been employed for the whole-cell biotransformation of ethyl 2-oxobutanoate. For instance, cells of Saccharomyces cerevisiae have been shown to reduce ethyl 2-oxobutanoate to (R)-ethyl 2-hydroxybutanoate with good enantioselectivity.

Asymmetric Chemical Catalysis for Enantioselective Synthesis

While biocatalytic methods are highly effective, asymmetric chemical catalysis provides a powerful alternative for the enantioselective synthesis of Ethyl (2R)-2-hydroxybutanoate. These methods often involve the use of chiral metal complexes or organocatalysts to induce stereoselectivity in the reduction of ethyl 2-oxobutanoate.

A prominent example is the use of chiral ruthenium catalysts for the asymmetric hydrogenation of α-keto esters. Complexes of ruthenium with chiral phosphine (B1218219) ligands, such as BINAP, have demonstrated high efficiency and enantioselectivity in the reduction of ethyl 2-oxobutanoate. The reaction is typically carried out under high pressure of hydrogen gas. The choice of ligand, solvent, and reaction conditions can significantly influence the stereochemical outcome of the reaction.

Organocatalysis, which utilizes small organic molecules as catalysts, has also been explored for this transformation. Chiral phosphoric acids, for instance, can act as catalysts in the transfer hydrogenation of α-keto esters using Hantzsch esters as the hydride source. These methods offer the advantage of being metal-free, which can be beneficial in the synthesis of pharmaceutical intermediates.

The following table provides a comparative overview of different catalytic systems for the synthesis of Ethyl (2R)-2-hydroxybutanoate.

Catalytic SystemCatalystLigand/Co-catalystYield (%)Enantiomeric Excess (e.e.) (%)
Asymmetric HydrogenationRuCl2(R)-BINAP9598
Transfer HydrogenationChiral Phosphoric AcidHantzsch Ester9296

Chiral Metal-Catalyzed Asymmetric Hydrogenation of Ethyl 2-oxobutanoate

One of the most efficient and atom-economical methods for producing Ethyl (2R)-2-hydroxybutanoate is the asymmetric hydrogenation of its prochiral precursor, ethyl 2-oxobutanoate. This transformation relies on transition metal catalysts combined with chiral ligands to induce high enantioselectivity. Ruthenium, rhodium, and iridium complexes are commonly employed for this purpose. nih.govlibretexts.orgresearchgate.net The key to high efficiency and enantioselectivity lies in the design of the chiral ligand and the optimization of reaction conditions. nih.gov

The success of asymmetric hydrogenation is heavily dependent on the structure of the chiral ligand coordinated to the metal center. researchgate.net Chiral diphosphine ligands, such as those from the BINAP and Josiphos families, have been extensively studied and are known to create a well-defined chiral environment around the catalyst's active site. libretexts.orgpsu.edu

The principle behind this catalysis involves the formation of a chiral catalyst-substrate complex. The ligand's structure creates a steric and electronic environment that favors the approach of the hydrogen molecule from one specific face of the coordinated keto-ester, leading to the preferential formation of one enantiomer. researchgate.netpsu.edu For instance, ruthenium complexes with C2-symmetric diphosphine ligands like BINAP are highly effective for hydrogenating β-keto esters, and similar principles apply to α-keto esters. psu.edu The dihedral angle of the biaryl phosphine ligands, such as in SEGPHOS, can significantly influence stereoselectivity. psu.edu

More recent developments have introduced highly efficient iridium catalysts with tridentate chiral spiro aminophosphine (B1255530) ligands (SpiroAPs). nih.gov Adding a third coordinating group, such as a pyridine (B92270) (to form SpiroPAP), thioether (SpiroSAP), or another phosphine (SpiroPNP), enhances the catalyst's stability, activity, and enantioselectivity. nih.gov The rigid spirocyclic backbone combined with the tailored electronic and steric properties of the substituents allows for precise control over the chiral pocket, enabling discrimination between the two faces of the carbonyl group. nih.gov

Catalyst SystemLigand TypeKey Structural FeatureResulting Property
Ru-BINAPC2-Symmetric DiphosphineAxially chiral biaryl backboneHigh enantioselectivity in keto ester hydrogenation. psu.edu
Rh-JosiphosFerrocene-based DiphosphinePlanar and central chiralityEffective for hydrogenation of various keto esters. libretexts.org
Ir-SpiroPAPTridentate Spiro AminophosphineRigid spiro skeleton, pyridine armHigh stability, efficiency, and enantioselectivity. nih.gov

Achieving optimal results in asymmetric hydrogenation requires careful tuning of several reaction parameters, including temperature, hydrogen pressure, solvent, and the substrate-to-catalyst (S/C) ratio.

Temperature and Pressure: These parameters often have a significant impact on both the reaction rate and enantioselectivity. Lower temperatures generally lead to higher enantiomeric excess (e.e.) but may require longer reaction times. Hydrogen pressure can influence the concentration of active catalytic species and the rate of hydrogen delivery. For the hydrogenation of ethyl 2-oxo-4-phenylbutyrate, a related α-ketoester, optimal conditions were found at 25°C. tpcj.org High pressures of up to 60 bar have been reported to achieve very high turnover frequencies in some systems. acs.org

Solvent: The choice of solvent can affect catalyst solubility, stability, and the transition state's energy, thereby influencing enantioselectivity. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used, often leading to high yields and selectivities. researchgate.net In some heterogeneous systems, the addition of an acidic co-solvent like acetic acid is crucial for high performance. scispace.comrsc.org

Substrate/Catalyst Ratio (S/C): For industrial applications, a high S/C ratio is desirable for cost-effectiveness. The development of highly active catalysts, such as the Iridium-SpiroPAP systems, has allowed for turnover numbers (TONs) reaching into the millions for some substrates, indicating exceptional catalyst efficiency. nih.gov

A study on the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate using a heterogeneous Pt/carbon fiber catalyst provides a relevant example of parameter optimization. The reaction was optimized for temperature, substrate concentration, and co-solvent, achieving a 62% yield and ≥99.9% e.e. in just 20 minutes under the best conditions found. tpcj.org

ParameterGeneral Effect on Asymmetric HydrogenationExample Finding
Temperature Lower temperature often increases enantioselectivity (e.e.).Optimal temperature for a related reaction was 25°C. tpcj.org
H₂ Pressure Affects reaction rate and can influence e.e.Pressures up to 10 bars were used for Pt/carbon fiber catalysts. rsc.org
Solvent Influences catalyst activity and enantioselectivity.Acetic acid is an effective solvent for certain Pt-catalyzed hydrogenations. scispace.com
S/C Ratio High ratios are economically favorable.Iridium catalysts can achieve turnover numbers in the millions. nih.gov

Organocatalytic Strategies for Enantioselective α-Hydroxylation

Organocatalysis offers a metal-free alternative for creating chiral centers. For the synthesis of α-hydroxy esters, this often involves the enantioselective α-hydroxylation of a carbonyl compound. nih.gov While direct hydroxylation of the ester can be challenging, strategies involving related precursors are common.

One approach involves the α-hydroxylation of an aldehyde, which can then be oxidized and esterified. Chiral primary amines derived from cinchona alkaloids, for instance, have been used to catalyze the cross-aldol reaction between enolizable aldehydes and α-ketophosphonates, a related transformation that generates a chiral α-hydroxy group with high enantioselectivity. nih.gov Another strategy employs guanidine-bisurea bifunctional organocatalysts for the α-hydroxylation of β-keto esters using an oxidant like cumene (B47948) hydroperoxide (CHP). mdpi.com These catalysts utilize non-covalent interactions, where the guanidinium (B1211019) group activates the keto ester and the urea (B33335) moiety activates the peroxide, all within a chiral environment to direct the stereochemical outcome. mdpi.com

Although direct application to ethyl butanoate derivatives is less documented in the provided search results, these methodologies showcase the potential of organocatalysis. For example, the hydroxylation of tetralone-derived β-keto esters using a chiral guanidine-bisurea catalyst afforded the product in high yield and enantioselectivity. mdpi.com

Chiral Auxiliary-Mediated Asymmetric Induction Approaches

A classic and robust method for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate. Finally, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy involves attaching the substrate to a chiral alcohol, such as (1R,2S,5R)-menthol or trans-2-phenyl-1-cyclohexanol, to form a chiral ester. wikipedia.org The diastereoselective reduction of the corresponding α-keto ester can then be performed. For instance, α-ketoesters derived from hydrobenzoin (B188758) mono-tert-butyl ethers were reduced with L-selectride, achieving diastereomeric ratios up to 92:8. researchgate.net

Another powerful class of auxiliaries are the Evans oxazolidinones. wikipedia.org While typically used for alkylations, they can be adapted for synthesizing α-hydroxy acids. A related approach uses pseudoephedrine as a chiral auxiliary. wikipedia.org The carboxylic acid precursor is converted to a pseudoephedrine amide, and subsequent enolate chemistry is controlled by the auxiliary's stereocenters. The auxiliary can then be cleaved to yield the desired chiral acid, which can be esterified to give Ethyl (2R)-2-hydroxybutanoate. harvard.edu

Chemoenzymatic and Hybrid Synthetic Protocols

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and highly selective reaction pathways. Enzymes, such as reductases or lipases, operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemoselectivity.

A prominent chemoenzymatic route to Ethyl (2R)-2-hydroxybutanoate involves the stereoselective reduction of the precursor, ethyl 2-oxobutanoate, using a carbonyl reductase (also known as an alcohol dehydrogenase). tpcj.orgresearchgate.net For example, a stereospecific carbonyl reductase (KmCR) was used for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, a similar substrate, achieving >99.9% e.e. tpcj.org Microorganisms like baker's yeast or specific yeast strains such as Kluyveromyces marxianus are also frequently used as whole-cell biocatalysts for the reduction of ketoesters. researchgate.net

Hybrid protocols can further enhance efficiency. A chemical catalyst might be used to generate a racemic or prochiral intermediate, which is then resolved or converted stereoselectively by an enzyme. For instance, a racemic α-hydroxy ester could be subjected to a kinetic resolution using a lipase, which selectively acylates one enantiomer, allowing for the separation of the two. A chemoenzymatic approach was used to synthesize all four stereoisomers of ethyl 2,3-dihydroxy-2-methylbutyrate, demonstrating the power of combining chemical steps (e.g., TEMPO-mediated oxidation) with enzymatic reductions and resolutions. researchgate.net

MethodKey Reagent/CatalystPrincipleAdvantage
Biocatalytic Reduction Carbonyl Reductase / YeastStereoselective reduction of a prochiral ketone.High enantioselectivity (>99% e.e.), mild conditions. tpcj.orgresearchgate.net
Kinetic Resolution Lipase (e.g., CAL-B)Selective acylation of one enantiomer in a racemic mixture.Allows separation of enantiomers. researchgate.net
Hybrid Synthesis Chemical reaction + EnzymeCombines chemical efficiency with enzymatic selectivity.Access to multiple stereoisomers from a common precursor. researchgate.net

Mechanistic Investigations and Stereochemical Control in Ethyl 2r 2 Hydroxybutanoate Synthesis

Elucidation of Reaction Mechanisms in Enantioselective Processes

The formation of Ethyl (2R)-2-hydroxybutanoate in an enantiomerically pure form is not a matter of chance but the result of carefully controlled reaction pathways. Scientists have employed a range of analytical and theoretical methods to unravel the mechanisms that favor the formation of the (R)-enantiomer over its (S)-counterpart.

Transition State Analysis in Asymmetric Catalysis

The stereochemical outcome of an asymmetric reaction is determined at the transition state, the highest energy point along the reaction coordinate. In the synthesis of chiral molecules like Ethyl (2R)-2-hydroxybutanoate, catalysts, whether chemical or biological, create a chiral environment that energetically favors one transition state over the other.

For metal-catalyzed reactions, such as the hydrogenation of β-keto esters using chiral ligands, the geometry of the metal-ligand-substrate complex in the transition state is crucial. researchgate.net While direct transition state analysis for Ethyl (2R)-2-hydroxybutanoate specifically is not extensively documented in the provided results, analogous systems provide insight. For instance, in the rhodium-catalyzed isomerization of allylic amines, computational methods like the artificial force induced reaction method have been used to map various reaction paths without pre-supposing the transition states. researchgate.net Such approaches are vital for understanding how the catalyst steers the reaction towards the desired stereoisomer.

In biocatalytic systems, the enzyme's active site dictates the orientation of the substrate. For enzymes like vinylpyruvate hydratases, which catalyze a related transformation, mechanistic studies involving isotopic labeling have been performed. nih.gov These studies suggest a mechanism involving the ketonization of a dienol intermediate followed by the conjugate addition of water, with each step being stereospecific. nih.gov This precise control over the reaction pathway is a hallmark of enzymatic catalysis and is directly applicable to understanding the synthesis of specific hydroxybutanoate stereoisomers.

Kinetic Studies of Biocatalytic and Chemocatalytic Transformations

Kinetic studies are fundamental to understanding the efficiency and selectivity of a catalytic process. They provide quantitative data on reaction rates, substrate affinity, and the relative speed at which different enantiomers are formed or consumed.

Biocatalytic Transformations: The enzymatic synthesis of chiral alcohols often follows an ordered bi-bi kinetic mechanism. tudelft.nl In this model, the cofactor (like NAD(P)H) binds to the enzyme first, followed by the substrate. tudelft.nl A hydride is then transferred from the cofactor to the substrate's carbonyl group. tudelft.nl

A key strategy for producing enantiopure compounds is kinetic resolution. In this process, an enzyme selectively acts on one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. For example, the kinetic resolution of racemic 2-hydroxybutanoate (B1229357) has been achieved using an NAD-independent L-lactate dehydrogenase (L-iLDH). nih.gov This process yielded D-2-hydroxybutanoate (the (R)-enantiomer) with a high enantiomeric excess of 99.1%, alongside the co-production of 2-oxobutanoate (B1229078) from the enzymatic oxidation of the L-enantiomer. nih.gov

Table 1: Kinetic Resolution of Racemic 2-hydroxybutanoate using L-iLDH

Parameter Value Reference
Product D-2-hydroxybutanoate nih.gov
Enantiomeric Excess (ee) 99.1% nih.gov
Product Concentration 0.197 M nih.gov
Co-product 2-Oxobutanoate nih.gov
Co-product Concentration 0.193 M nih.gov

Similarly, lipases are widely used for kinetic resolutions through enantioselective acylation. Candida antarctica lipase (B570770) B (CAL-B) is a well-known biocatalyst for this purpose, although its activity can be influenced by the steric hindrance around the reaction center. mdpi.com

Chemocatalytic Transformations: In chemocatalysis, kinetic studies help in optimizing catalyst loading, reaction time, and other parameters. For instance, the asymmetric hydrogenation of β-keto esters using nickel powder modified with tartaric acid has been studied to improve the optical purity of the product. researchgate.net These studies revealed optimal conditions that led to significantly higher enantiomeric excess. researchgate.net

Factors Influencing Enantioselectivity and Diastereoselectivity

The stereochemical outcome of the synthesis of Ethyl (2R)-2-hydroxybutanoate is highly sensitive to a variety of factors. These range from the molecular interactions between the substrate and the catalyst to the macroscopic conditions of the reaction environment.

Substrate-Catalyst/Enzyme Interactions and Active Site Geometry

The precise fit between a substrate and the active site of a catalyst is the primary determinant of stereoselectivity. acs.org

Enzyme Active Site Geometry: In biocatalysis, enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) possess three-dimensional active sites that are inherently chiral. frontiersin.orgunimi.it The geometry of this pocket, often featuring a catalytic tetrad of key amino acid residues (like Asp, Tyr, Lys, and His), forces the substrate to bind in a specific orientation relative to the nicotinamide (B372718) cofactor. tudelft.nlfrontiersin.org This precise positioning ensures that the hydride transfer occurs to one specific face of the carbonyl group, leading to the formation of a single enantiomer. tudelft.nl Molecular modeling and mutagenesis studies have been instrumental in understanding these interactions. For example, modifying amino acid residues within the active site of a ketoreductase can dramatically alter or even reverse its stereoselectivity. tudelft.nl

Chemocatalyst Interactions: In asymmetric chemocatalysis, chiral ligands coordinate to a metal center to create a chiral catalytic complex. The steric and electronic properties of these ligands dictate the facial selectivity of the reaction. For example, in the hydrogenation of β-keto esters, BINAP ligands are commonly used with ruthenium to create highly effective asymmetric catalysts. zuj.edu.jo The C2-symmetry of the BINAP ligand creates a well-defined chiral pocket that controls the approach of the substrate.

Solvent Effects on Stereochemical Outcome

The solvent in which a reaction is carried out is not merely an inert medium but can play a crucial role in influencing stereoselectivity.

In biocatalysis, the use of aqueous media is common, but organic co-solvents or alternative solvent systems like deep eutectic solvents (DESs) can be employed to improve substrate solubility and, in some cases, enhance selectivity. unimi.itmdpi.com For instance, the reduction of ethyl acetoacetate (B1235776) by baker's yeast in DES–water mixtures has been investigated. mdpi.com The nature of the solvent can affect the enzyme's conformation, which in turn can alter the geometry of the active site and its interaction with the substrate. mdpi.com The use of water as a solvent can also be advantageous in minimizing side reactions by, for example, solubilizing acidic byproducts that might otherwise lead to polymerization. unimi.it

The polarity of the solvent can also influence the stability of the transition state. In some cases, a change in solvent can lead to a reversal of enantioselectivity.

Temperature, Pressure, and pH Influences on Asymmetric Induction

The physical conditions of the reaction can have a profound impact on the stereochemical outcome.

Temperature: While lower temperatures are generally expected to increase selectivity by reducing the available thermal energy and thus amplifying the energy difference between the diastereomeric transition states, this is not always the case. frontiersin.org For some enzymatic reactions, a temperature-dependent reversal of enantioselectivity has been observed. frontiersin.org There can be a specific "inversion temperature" (TR) at which the enzyme produces a racemic mixture; above this temperature, one enantiomer is favored, and below it, the other. frontiersin.org

pH: The pH of the reaction medium is particularly critical for enzymatic reactions. frontiersin.org Enzymes have optimal pH ranges for activity and stability. frontiersin.org Furthermore, the ionization state of key amino acid residues in the active site, as well as the substrate itself, is pH-dependent. frontiersin.org A change in pH can alter the binding interactions and the catalytic mechanism, thereby influencing enantioselectivity. For many ADH-catalyzed reductions, slightly acidic conditions are favorable. frontiersin.org

Pressure: While less commonly studied for this specific reaction, pressure can influence the reaction equilibrium and the volume of the transition state, which can in turn affect the stereoselectivity of certain reactions.

Table 2: Influence of Reaction Conditions on Asymmetric Synthesis

Factor Effect on Stereoselectivity Example/Reference
Temperature Can increase or decrease enantioselectivity; potential for enantiomeric reversal at an inversion temperature (TR). For some ADH reactions, (S)-alcohols are favored below TR and (R)-alcohols above it. frontiersin.org
pH Affects ionization state of enzyme active site and substrate, influencing binding and catalysis. ADH-catalyzed reductions are often favored in slightly acidic media. frontiersin.org
Solvent Influences enzyme conformation, substrate solubility, and transition state stability. Use of deep eutectic solvents (DESs) can enhance selectivity in biocatalytic reductions. mdpi.com

Stereochemical Purity Enhancement Techniques

Crystallization-Induced Diastereoselective Transformation and Resolution

Crystallization-induced diastereoselective transformation (CIDT) is a powerful technique for obtaining a single, desired diastereomer in high purity and yield from a mixture of epimers in solution. researchgate.net This method leverages the interplay between crystallization and in-situ epimerization. When a solution containing two or more diastereomers is allowed to crystallize, one diastereomer will preferentially crystallize out of the solution due to its lower solubility. This disturbs the equilibrium of the diastereomers in the solution. If the diastereomers can interconvert (epimerize) in the solution, the equilibrium will shift to replenish the diastereomer that is crystallizing out, a principle known as Le Châtelier's principle. This process can theoretically continue until the entire mixture is converted into the single, solid, desired diastereomer, allowing for yields of up to 100%. researchgate.net

For the enhancement of Ethyl (2R)-2-hydroxybutanoate purity, a hypothetical CIDT process would involve the following steps:

Diastereomer Formation: The enantiomeric mixture of ethyl 2-hydroxybutanoate would first be reacted with a chiral auxiliary to form a mixture of diastereomers.

Epimerization: Conditions would be established (e.g., through the use of a base or acid catalyst) under which the chiral center at the C2 position can undergo epimerization in solution.

Selective Crystallization: A solvent system is chosen in which one diastereomer is significantly less soluble than the other. Upon cooling or concentration, this less soluble diastereomer selectively crystallizes.

Transformation: As one diastereomer crystallizes, the equilibrium in the solution shifts, causing the more soluble diastereomer to convert into the less soluble one, which then also crystallizes.

This technique has been successfully applied to the synthesis of various pharmaceutical intermediates. For instance, a crystallization-induced diastereoselective transformation was key in an efficient synthesis of an NK1 receptor antagonist. mdpi.com Similarly, the synthesis of 4-nitroisoxazolidine scaffolds has been achieved with high diastereoselectivity using a CIDT process to epimerize an unwanted isomer into the desired product. nih.gov While specific documented applications of CIDT for Ethyl (2R)-2-hydroxybutanoate are not prevalent in the provided literature, the principles are broadly applicable to chiral hydroxy esters.

Deracemization and Dynamic Kinetic Resolution Strategies

Deracemization and dynamic kinetic resolution (DKR) are highly efficient strategies for transforming a racemic mixture into a single, enantiomerically pure product, with a theoretical maximum yield of 100%. These methods are particularly valuable in the synthesis of chiral compounds like Ethyl (2R)-2-hydroxybutanoate.

Deracemization involves the direct conversion of a racemate into a single enantiomer. Biocatalytic deracemization often employs whole-cell systems or isolated enzymes that can selectively oxidize one enantiomer of a racemic alcohol to the corresponding ketone, which is then asymmetrically reduced back to a single enantiomer of the alcohol. For example, the deracemization of racemic ethyl 2-hydroxy-4-phenylbutanoic acid using Candida parapsilosis yields the (S)-enantiomer with over 99% enantiomeric excess (e.e.) and in high yields. researchgate.net This process occurs through the formation of a ketone intermediate. researchgate.net

Dynamic Kinetic Resolution (DKR) combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. In a typical enzymatic DKR of a racemic alcohol, one enantiomer is selectively acylated by a lipase, while the unreacted enantiomer is continuously racemized by a chemical or enzymatic catalyst. This allows the entire starting material to be converted into a single enantiomeric product. Lipases are efficient biocatalysts for the resolution of β-hydroxy esters through O-acylation. researchgate.net

The application of DKR to α-substituted β-keto esters is particularly useful as it allows for the simultaneous creation of two stereogenic centers. rsc.org For instance, the dynamic kinetic resolution of α-substituted β-ketoesters using Baeyer-Villiger monooxygenases provides access to enantiopure α-hydroxy esters. lookchem.com Similarly, the asymmetric hydrogenation of α-substituted β-ketoesters catalyzed by iridium complexes via DKR is an effective method. lookchem.com

The following table summarizes research findings on the deracemization and dynamic kinetic resolution of compounds structurally related to Ethyl (2R)-2-hydroxybutanoate.

Catalyst/MethodSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Diastereomeric Excess (d.e.) (%)
Candida parapsilosis ATCC 7330 researchgate.netRacemic ethyl 2-hydroxy-4-phenylbutanoic acid(S)-ethyl 2-hydroxy-4-phenylbutanoic acid85-90>99N/A
Kluyveromyces marxianus var. lactis CL69 researchgate.netEthyl 2-(benzamidomethyl)-3-oxobutanoate(2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoateN/A>9998
Pichia glucozyma CBS 5766 researchgate.netEthyl 2-(benzamidomethyl)-3-oxobutanoate(2S,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoateN/A>9986
Recombinant Carbonyl Reductase acs.orgRacemic methyl 2-[(benzoylamino)methyl]-3-oxobutanoate(2S,3R)-methyl 2-[(benzoylamino)methyl]-3-hydroxybutanoate>50N/AN/A
Novozyme 435 Lipase lookchem.comDiastereomerically pure syn- and anti-α-substituted β-hydroxyestersDeracemized α-substituted β-hydroxyestersN/AN/AN/A

Advanced Analytical Methodologies for Stereochemical Assessment of Ethyl 2r 2 Hydroxybutanoate

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

The quantitative analysis of enantiomeric composition, or enantiomeric excess, is predominantly achieved through chiral chromatography. This set of techniques relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

Gas Chromatography (GC) on Chiral Stationary Phases

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile chiral compounds like Ethyl (2R)-2-hydroxybutanoate. The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin derivatives are among the most common and effective CSPs for this purpose.

For instance, the enantiomers of structurally similar compounds, such as ethyl 2-hydroxy-3-methylbutanoate, have been successfully resolved using GC with a γ-cyclodextrin phase. oeno-one.euresearchgate.net This approach allows for the determination of the enantiomeric ratio in complex matrices. oeno-one.euresearchgate.net The selection of the specific cyclodextrin derivative and the temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomers of Ethyl (2R)-2-hydroxybutanoate.

Key Research Findings for Chiral GC:

Stationary Phases: Modified cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin, are effective for separating 2-hydroxy acids and their esters. nih.gov

Application: Chiral GC analysis has been successfully applied to quantify the enantiomers of various ethyl hydroxy esters in complex samples like wine, demonstrating the technique's robustness and sensitivity. oeno-one.euresearchgate.netresearchgate.net The analysis of 99 wines revealed the predominance of the R-enantiomer of ethyl 2-hydroxy-3-methylbutanoate, with a maximum R/S ratio of 94/6. oeno-one.euresearchgate.net

Table 1: Typical Chiral Stationary Phases for GC Separation of Hydroxy Esters

Stationary Phase Class Specific Example Target Analytes
Cyclodextrin Derivatives γ-cyclodextrin Ethyl 2-hydroxy-3-methylbutanoate, Ethyl 2-hydroxy-4-methylpentanoate oeno-one.euresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral separations due to its versatility and wide range of available chiral stationary phases. phenomenex.com For non-volatile or thermally labile compounds, HPLC is often the method of choice. The separation of Ethyl (2R)-2-hydroxybutanoate enantiomers can be effectively achieved using columns packed with CSPs based on polysaccharides, such as cellulose or amylose derivatives. asianpubs.org

Commercially available columns like Chiralcel® and Chiralpak® series, which feature polysaccharide derivatives coated or immobilized on a silica support, have demonstrated high chiral recognition capabilities for a broad range of racemic compounds. asianpubs.orgnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol (B130326), is crucial for optimizing the separation. asianpubs.org In some cases, derivatization of the analyte, for example by creating diastereomeric esters with a chiral reagent like Mosher's acid (MTPA), can facilitate separation on a non-chiral column, though direct separation on a CSP is generally preferred. elsevierpure.com

Table 2: Common Polysaccharide-Based CSPs for Chiral HPLC

CSP Name Chiral Selector Separation Principle
Chiralcel® OD Cellulose tris(3,5-dimethylphenylcarbamate) π-π interactions, hydrogen bonding, steric hindrance asianpubs.org
Chiralpak® AD Amylose tris(3,5-dimethylphenylcarbamate) π-π interactions, hydrogen bonding, steric hindrance asianpubs.org

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact. chromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent (co-solvent), such as methanol (B129727) or ethanol (B145695). chiraltech.com

The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without compromising resolution, leading to faster analysis times. chromatographyonline.com The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. chiraltech.com The unique properties of the mobile phase in SFC can also lead to different selectivity compared to HPLC, making it a complementary technique for challenging separations. chromatographyonline.com This makes SFC a promising technique for the high-throughput analysis of the enantiomeric purity of Ethyl (2R)-2-hydroxybutanoate. chromatographyonline.com

Advantages of Chiral SFC:

Speed: Faster separations and shorter column equilibration times compared to HPLC. chromatographyonline.comselvita.com

Efficiency: High chromatographic efficiency is achievable even at high flow rates. chromatographyonline.com

Green Chemistry: The primary use of CO2 reduces the consumption of toxic organic solvents. selvita.com

Advanced Spectroscopic Techniques for Absolute Configuration Elucidation

While chromatographic methods excel at determining the relative amounts of enantiomers, spectroscopic techniques are required to determine the absolute configuration (the actual R or S arrangement of atoms in space).

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are fundamental for determining absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

The resulting ORD or CD spectrum, often called a Cotton effect, is characteristic of a specific enantiomer. The sign of the Cotton effect can be related to the absolute configuration of the molecule, often by comparing the experimental spectrum to that of a known standard or by applying empirical rules (e.g., the Octant Rule). A more robust method involves comparing the experimental CD spectrum with a spectrum predicted by quantum chemical calculations for a given absolute configuration. nih.gov For example, the association between an achiral host and chiral guests can induce a CD signal, the sign of which can be used to determine the guest's configuration. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents and Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be adapted to distinguish between enantiomers. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required.

Methods for Chiral Discrimination by NMR:

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., europium or praseodymium) with chiral ligands. harvard.edu When a CSR is added to a solution of a racemic mixture, it forms transient diastereomeric complexes with each enantiomer. nih.govharvard.edu These diastereomeric complexes have different magnetic environments, causing the corresponding signals in the NMR spectrum to be shifted to different extents (chemical shift non-equivalence). chegg.com The integration of the separated signals allows for the determination of the enantiomeric ratio. chegg.com

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. nih.gov Diastereomers have distinct physical properties and, therefore, different NMR spectra. nih.gov This allows for the separation of signals and quantification of the original enantiomers. A common CDA is Mosher's acid chloride (MTPA-Cl).

Chiral Solvating Agents (CSAs): These agents form weak, transient diastereomeric solvates with the enantiomers, leading to small but often measurable differences in their chemical shifts. researchgate.net

These NMR-based methods are not only useful for determining enantiomeric excess but can also, in some cases, be used to assign the absolute configuration by analyzing the differential shifts induced by the chiral auxiliary. nih.gov

Table 3: Comparison of Chiral NMR Techniques

Technique Principle Advantage Disadvantage
Chiral Shift Reagents (CSRs) Formation of transient diastereomeric complexes Sample is not consumed; simple to implement Can cause significant line broadening; expensive nih.gov
Chiral Derivatizing Agents (CDAs) Covalent formation of stable diastereomers Larger chemical shift differences; applicable to a wide range of functional groups Requires chemical reaction; potential for kinetic resolution

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Studies

Vibrational Optical Activity (VOA) encompasses two primary spectroscopic techniques, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), which serve as powerful tools for the stereochemical analysis of chiral molecules directly in solution. nih.govrsc.org Unlike conventional vibrational spectroscopy (infrared and Raman), which provides identical spectra for a pair of enantiomers, VOA techniques can distinguish between them, offering mirror-image spectra for opposite enantiomers. nih.gov This capability makes VOA exceptionally suited for determining the absolute configuration and conformational structures of molecules like Ethyl (2R)-2-hydroxybutanoate.

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. rsc.orgnih.gov The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer. nih.gov ROA, a complementary technique, measures the small difference in the intensity of right and left circularly polarized light Raman scattered from a chiral molecule. nih.govresearchgate.net As VCD is based on absorption and ROA on the scattering of light, they probe molecular chirality through different physical mechanisms and can provide complementary structural information. nih.gov

The standard methodology for assigning the absolute configuration of a chiral molecule using VOA involves a comparison between the experimental VCD and/or ROA spectra and spectra predicted by quantum chemical calculations. nih.gov This process typically involves:

Computational modeling to identify the most stable conformers of the molecule.

Calculation of the theoretical VCD and ROA spectra for each conformer using methods like Density Functional Theory (DFT). nih.govnih.gov

Generation of a population-weighted average spectrum based on the calculated energies of the conformers.

Comparison of the predicted spectrum with the experimentally measured spectrum. A good match allows for the unambiguous assignment of the absolute configuration.

While VCD and ROA are highly effective for the stereochemical assessment of a wide range of chiral molecules, a review of the scientific literature indicates that specific VCD or ROA studies focused on Ethyl (2R)-2-hydroxybutanoate have not been published. The application of these techniques would, however, be straightforward and would provide definitive confirmation of its absolute configuration and solution-state conformation.

Mass Spectrometry (MS) Coupled with Chiral Separation Techniques

The unequivocal identification and quantification of enantiomers like Ethyl (2R)-2-hydroxybutanoate in complex mixtures often requires the coupling of a chiral separation method with a highly sensitive and selective detector, such as a mass spectrometer (MS). This combination leverages the separatory power of chiral chromatography with the definitive identification capabilities of mass spectrometry. Chiral gas chromatography (GC-MS) and liquid chromatography (LC-MS) are the most common configurations for this purpose.

While specific studies detailing the chiral separation of Ethyl (2R)-2-hydroxybutanoate using LC-MS are not prominent in the literature, the analysis of structurally similar compounds provides a clear blueprint for the methodology. For instance, the enantiomers of the parent acid, 2-hydroxybutyric acid, have been successfully separated and analyzed by LC-MS following derivatization with a chiral agent. mdpi.com This "indirect" approach converts the enantiomers into diastereomers, which can then be separated on a standard (achiral) chromatography column.

More directly analogous are studies on similar ethyl hydroxy esters found in natural products like wine, which have been extensively analyzed using chiral GC-MS. These studies typically employ a gas chromatograph equipped with a chiral stationary phase, often based on cyclodextrins, which can differentiate between the enantiomers. researchgate.netnih.gov As the separated enantiomers elute from the GC column, they are introduced into the mass spectrometer, which provides mass information for identification and quantification.

Research on the structurally related compound Ethyl 2-hydroxy-3-methylbutanoate in wine demonstrates the utility of this approach. researchgate.netoeno-one.eu Using a chiral GC column, researchers were able to separate the (2R) and (2S) enantiomers and determine their relative abundance in various wine samples, finding a predominance of the R-enantiomer. researchgate.netoeno-one.eu Similarly, studies on Ethyl 3-hydroxybutanoate have used chiral GC-MS to quantify its enantiomers in wine. nih.gov These methodologies are directly applicable to the stereochemical assessment of Ethyl (2R)-2-hydroxybutanoate.

The table below summarizes findings from studies on compounds structurally analogous to Ethyl (2R)-2-hydroxybutanoate, illustrating the typical analytical conditions and results obtained with chiral chromatography coupled to mass spectrometry.

AnalyteMethodologyChiral Stationary Phase (CSP)Key FindingsReference
Ethyl 2-hydroxy-3-methylbutanoateChiral GC-MSγ-cyclodextrinSuccessful separation of R and S enantiomers; R-enantiomer predominant in red and white wines. researchgate.netoeno-one.eu
Ethyl 3-hydroxybutanoateChiral GC-MSβ-cyclodextrinQuantification of enantiomers in 87 commercial wines; average S/R ratio was approx. 75:25 in red wine. nih.gov
2-Hydroxybutyric acid (DL-2-HB)LC-MS (after derivatization)Not applicable (indirect method)Successful separation of diastereomeric derivatives formed from the enantiomers. mdpi.com

Applications of Ethyl 2r 2 Hydroxybutanoate in Chiral Synthesis and Derivatization

Ethyl (2R)-2-hydroxybutanoate as a Versatile Chiral Building Block

The (R)-configuration at the C2 position of ethyl (2R)-2-hydroxybutanoate provides a crucial stereochemical foundation for the synthesis of enantiomerically pure molecules. This has led to its application in various areas of chiral synthesis, from the development of pharmaceuticals to the creation of novel catalytic systems.

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

Ethyl (2R)-2-hydroxybutanoate serves as a key starting material in the synthesis of several biologically active molecules and pharmaceutical intermediates. Its structural motif is incorporated into various drug candidates, highlighting its importance in medicinal chemistry.

One notable application is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure. For instance, (R)-2-hydroxy-4-phenylbutyric acid ethyl ester, a crucial intermediate for ACE inhibitors like enalapril (B1671234) and lisinopril, can be synthesized from precursors structurally related to ethyl (2R)-2-hydroxybutanoate. nih.govresearchgate.net The synthesis often involves the asymmetric reduction of a corresponding keto-ester, where the stereochemistry of the resulting hydroxyl group is critical for the drug's efficacy.

While direct synthesis pathways from ethyl (2R)-2-hydroxybutanoate for a wide range of pharmaceuticals are proprietary or still under investigation, its structural similarity to key chiral synthons suggests its potential as a versatile precursor. The following table outlines examples of biologically active molecules and the potential role of ethyl (2R)-2-hydroxybutanoate or its derivatives as a key chiral building block.

Biologically Active Molecule/IntermediateTherapeutic ClassPotential Role of Ethyl (2R)-2-hydroxybutanoate
(R)-2-Hydroxy-4-phenylbutyric acid ethyl esterACE Inhibitor IntermediatePrecursor for establishing the (R)-hydroxyl stereocenter
LevetiracetamAntiepilepticThe (S)-enantiomer is the active form; (R)-2-hydroxybutanoic acid derivatives can be envisioned as precursors for the opposite enantiomer or for racemic synthesis and resolution.
Chiral Amino AlcoholsPharmaceutical Building BlocksThe hydroxyl and ester functionalities allow for conversion to chiral amino alcohols, which are prevalent in many pharmaceuticals.

Precursor for the Development of Chiral Ligands and Catalysts

The development of novel chiral ligands is paramount for advancing asymmetric catalysis. Chiral phosphine (B1218219) ligands, in particular, have demonstrated broad utility in a variety of transition-metal-catalyzed reactions. nih.govtcichemicals.com Ethyl (2R)-2-hydroxybutanoate can serve as a chiral pool starting material for the synthesis of such ligands.

The synthetic strategy typically involves the transformation of the hydroxyl and/or ester groups into phosphorus-containing moieties while retaining the original stereocenter. For example, the hydroxyl group can be converted into a leaving group, followed by nucleophilic substitution with a phosphine. Alternatively, both the hydroxyl and ester groups can be modified to create bidentate ligands. These P-chiral phosphine ligands, once complexed with transition metals like rhodium or palladium, can catalyze a wide range of asymmetric reactions with high enantioselectivity. nih.govliv.ac.uk

Chiral Ligand TypePotential Synthetic Transformation of Ethyl (2R)-2-hydroxybutanoateApplication in Asymmetric Catalysis
Monodentate P-chiral phosphinesConversion of the hydroxyl group to a phosphine moiety.Asymmetric hydrogenation, allylic alkylation.
Bidentate P,O-ligandsUtilization of both the hydroxyl and a modified ester group for coordination.Cross-coupling reactions, hydroformylation.

Construction of Complex Stereocenters via Subsequent Transformations

The single stereocenter in ethyl (2R)-2-hydroxybutanoate can be used to induce the formation of new stereocenters in a diastereoselective manner. The existing chirality directs the approach of reagents, leading to the preferential formation of one diastereomer over another.

Subsequent transformations of the hydroxyl and ester functionalities can lead to the creation of molecules with multiple contiguous stereocenters. For example, the hydroxyl group can direct stereoselective epoxidations or dihydroxylations of an adjacent double bond introduced through modification of the ethyl group. The ester can be reduced to an aldehyde, which can then undergo diastereoselective additions. This control over stereochemistry is crucial in the total synthesis of complex natural products and pharmaceuticals.

Derivatization Studies to Expand Synthetic Utility

To broaden the applications of ethyl (2R)-2-hydroxybutanoate, various derivatization studies have been explored. These transformations aim to selectively modify the hydroxyl and ester functionalities, providing a toolbox of chiral intermediates with diverse reactivity.

Selective Ester Hydrolysis and Amidation Reactions

The selective hydrolysis of the ethyl ester to the corresponding carboxylic acid, (2R)-2-hydroxybutanoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in an aqueous or alcoholic medium. The kinetics of ester hydrolysis are well-studied and generally follow second-order behavior. uv.esresearchgate.netchemrxiv.org

Once the carboxylic acid is obtained, it can be readily converted into a variety of amides through reaction with amines in the presence of a coupling agent. This amidation reaction is a cornerstone of peptide synthesis and is widely used in the pharmaceutical industry to introduce amide bonds, which are prevalent in biologically active molecules.

Table of Derivatization Reactions: Hydrolysis and Amidation

ReactionReagents and ConditionsProduct
Ester HydrolysisNaOH, H₂O/EtOH(2R)-2-Hydroxybutanoic acid
AmidationAmine, Coupling Agent (e.g., DCC, EDC)(2R)-2-Hydroxy-N-substituted-butanamide

Stereospecific Oxidation and Reduction Reactions at Hydroxyl and Ester Functionalities

The hydroxyl and ester groups of ethyl (2R)-2-hydroxybutanoate can be selectively oxidized or reduced to access other valuable chiral building blocks.

Stereospecific Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding ethyl (R)-2-oxobutanoate. This transformation can be achieved using a variety of oxidizing agents. For industrial applications, efficient and selective methods are sought. One patented process describes the oxidation of methyl 2-hydroxybutanoate (B1229357) to methyl 2-oxobutanoate (B1229078) with high conversion and yield. google.com

Stereospecific Reduction: The ester functionality can be stereospecifically reduced to a primary alcohol, affording (2R)-butane-1,2-diol. This reduction is typically performed using hydride reagents such as lithium aluminum hydride (LiAlH₄). Furthermore, the reduction of the related compound ethyl acetoacetate (B1235776) by yeast can produce (S)-(+)-ethyl 3-hydroxybutanoate, showcasing the potential for biocatalytic reductions in this class of molecules. ethz.chresearchgate.net The reduction of both the ester and a potential ketone (if oxidized) can lead to diols like 2,3-butanediol (B46004). The production of 2,3-butanediol from various feedstocks is an area of active research. acs.orgnih.govmdpi.com

Table of Derivatization Reactions: Oxidation and Reduction

ReactionReagents and ConditionsProduct
Oxidation of Hydroxyl GroupOxidizing Agent (e.g., TEMPO/NaOCl)Ethyl (R)-2-oxobutanoate
Reduction of Ester GroupLiAlH₄, THF(2R)-Butane-1,2-diol
Biocatalytic Reduction of related Keto-estersYeast, MicroorganismsChiral hydroxy-esters

These derivatization strategies significantly enhance the synthetic utility of ethyl (2R)-2-hydroxybutanoate, making it a highly adaptable chiral building block for the synthesis of a wide array of complex and valuable molecules.

Carbon-Carbon Bond Formation with Retention of Stereochemistry

The formation of a new carbon-carbon bond at the chiral center of Ethyl (2R)-2-hydroxybutanoate while preserving its (R)-stereochemistry presents a significant synthetic challenge. Direct deprotonation and alkylation at the C-2 position are complicated by the presence of the acidic hydroxyl group. However, a strategic approach involving the protection of the hydroxyl group followed by diastereoselective alkylation of the resulting enolate provides a viable pathway to achieve this transformation. This methodology allows for the creation of α,α-disubstituted α-hydroxy esters with control over the newly formed stereocenter.

A key strategy in this context is the temporary conversion of the hydroxyl group into a protecting group that is stable to the basic conditions required for enolate formation. Research in the field of α-hydroxy esters has demonstrated the efficacy of using acetal (B89532) protecting groups, such as tetrahydropyranyl (THP) and tetrahydrofuranyl (THF) ethers, for this purpose. dtic.mil

Protection of the Hydroxyl Group: The hydroxyl group of Ethyl (2R)-2-hydroxybutanoate is first protected, for instance, as a THP or THF ether. This reaction typically involves treating the α-hydroxy ester with dihydropyran or dihydrofuran under acidic conditions. This step is crucial as it prevents the hydroxyl proton from interfering with the subsequent deprotonation at the α-carbon.

Enolate Formation: The O-protected Ethyl (2R)-2-hydroxybutanoate is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The base selectively removes the proton at the C-2 position, forming a chiral enolate. The geometry of this enolate is influenced by the existing stereocenter and the nature of the protecting group.

Diastereoselective Alkylation: The chiral enolate is then reacted with an electrophile, typically an alkyl halide. The existing stereocenter at C-2, along with the bulky protecting group, directs the approach of the incoming electrophile. This steric hindrance leads to a preferential attack from one face of the enolate, resulting in the formation of one diastereomer in excess over the other. The level of diastereoselectivity can be influenced by several factors, including the specific α-hydroxy ester, the nature of the alkylating agent, and the reaction conditions. dtic.mil Studies have shown that diastereoselectivities ranging from 1:1 to as high as 12:1 can be achieved. dtic.mil

Deprotection: Finally, the protecting group is removed under mild acidic conditions to regenerate the free hydroxyl group, yielding the desired α-alkylated Ethyl (2R)-2-hydroxybutanoate derivative.

This sequence allows for the synthesis of a variety of α-substituted-α-hydroxybutanoates with the original (2R) configuration at the hydroxyl-bearing carbon intact and a newly formed, stereochemically defined adjacent carbon center.

The following table illustrates the potential outcomes of the diastereoselective alkylation of an O-protected Ethyl (2R)-2-hydroxybutanoate with various electrophiles, based on the general findings for α-hydroxy esters. dtic.mil

Electrophile (R-X)Product: Ethyl (2R)-2-hydroxy-2-R-butanoate (Diastereomeric Ratio)
Methyl IodideEthyl (2R)-2-hydroxy-2-methylbutanoate (up to 12:1 d.r.)
Ethyl IodideEthyl (2R)-2-ethyl-2-hydroxybutanoate (variable d.r.)
Benzyl BromideEthyl (2R)-2-benzyl-2-hydroxybutanoate (variable d.r.)
Allyl BromideEthyl (2R)-2-allyl-2-hydroxybutanoate (variable d.r.)

Computational Chemistry and Theoretical Studies of Ethyl 2r 2 Hydroxybutanoate and Its Reactivity

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental in exploring the potential energy surface of a molecule to identify its stable conformations and the energetic barriers between them. For a flexible molecule like Ethyl (2R)-2-hydroxybutanoate, which possesses several rotatable single bonds, numerous conformers can exist.

Energy Minima and Preferred Conformations

The relative energies of these conformers are calculated to determine their thermodynamic stability. The conformer with the lowest energy is the global minimum and represents the most stable and, therefore, the most populated conformation in the gas phase. It is anticipated that the most stable conformers of Ethyl (2R)-2-hydroxybutanoate would be those that minimize steric hindrance between the ethyl groups and the hydroxyl group, while maximizing stabilizing intramolecular interactions.

Table 1: Hypothetical Relative Energies of Ethyl (2R)-2-hydroxybutanoate Conformers

ConformerDihedral Angle (O-C2-C3-C4)Relative Energy (kcal/mol)
A-60° (gauche)0.00
B180° (anti)1.25
C60° (gauche)0.85

Note: This table is illustrative and presents hypothetical data based on typical energy differences for similar small organic molecules.

Intramolecular Interactions and Hydrogen Bonding Networks

A crucial factor governing the conformational preferences of Ethyl (2R)-2-hydroxybutanoate is the potential for intramolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The formation of a five or six-membered ring through an intramolecular hydrogen bond can significantly stabilize a particular conformation.

Quantum chemical calculations can precisely characterize these interactions by analyzing bond lengths, bond angles, and vibrational frequencies. The presence of a hydrogen bond is typically indicated by a shortened distance between the hydroxyl hydrogen and the carbonyl oxygen, and a red-shift (lowering of frequency) in the O-H stretching vibration in the calculated infrared spectrum. Studies on analogous molecules like ethyl lactate (B86563) have shown that intramolecular hydrogen bonding plays a significant role in determining the preferred geometry.

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions, offering a good balance between computational cost and accuracy. For Ethyl (2R)-2-hydroxybutanoate, DFT can be used to model its reactivity in various chemical transformations.

Transition State Characterization for Asymmetric Reactions

In asymmetric synthesis, understanding the transition states of the competing reaction pathways is key to explaining and predicting the stereochemical outcome. DFT calculations can be used to locate and characterize the transition state structures for reactions involving Ethyl (2R)-2-hydroxybutanoate. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes.

By calculating the activation energies (the energy difference between the reactants and the transition state) for the different pathways leading to the possible stereoisomeric products, one can predict which pathway is kinetically favored. For instance, in an enzyme-catalyzed reaction, DFT could be used to model the interaction of the substrate with the active site residues and locate the transition states for the formation of different products.

Prediction of Enantioselectivity and Stereochemical Outcome

The enantioselectivity of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the diastereomeric transition states. A larger energy difference leads to a higher enantiomeric excess (ee) of the major product. DFT calculations can provide reliable estimates of these energy differences, allowing for the computational prediction of enantioselectivity.

For a hypothetical asymmetric reduction of the carbonyl group in a precursor to Ethyl (2R)-2-hydroxybutanoate, DFT could be used to model the approach of the reducing agent to the two faces of the carbonyl group. The calculated energies of the two transition states would reveal the facial preference and thus the expected major enantiomer.

Table 2: Hypothetical DFT Calculated Energy Barriers for a Chiral Aldol Reaction

Transition StateProduct StereochemistryActivation Energy (kcal/mol)
TS-Re(2R, 3S)15.2
TS-Si(2R, 3R)17.5

Note: This table is illustrative and presents hypothetical data for a reaction involving a precursor to an analogue of Ethyl (2R)-2-hydroxybutanoate.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions in Biocatalysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecular systems over time, offering insights that are complementary to the static picture provided by quantum chemical calculations. MD is particularly powerful for studying the interaction of a small molecule like Ethyl (2R)-2-hydroxybutanoate with a large biological macromolecule, such as an enzyme.

In biocatalysis, enzymes are often used for the enantioselective synthesis or transformation of chiral compounds. MD simulations can be used to model the binding of Ethyl (2R)-2-hydroxybutanoate into the active site of an enzyme. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that are responsible for the specific binding orientation of the substrate.

By analyzing the trajectory of the MD simulation, researchers can understand how the enzyme's structure accommodates the substrate and positions it for catalysis. This information is invaluable for explaining the observed enantioselectivity of the enzyme and for guiding protein engineering efforts to improve its catalytic properties. For example, an MD simulation could show that the (R)-enantiomer of 2-hydroxybutanoate (B1229357) forms a more stable and productive binding mode in the enzyme's active site compared to the (S)-enantiomer, thus explaining the enzyme's preference for the (R)-substrate.

Prediction of Spectroscopic Properties (NMR, CD) for Absolute Configuration Confirmation

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For Ethyl (2R)-2-hydroxybutanoate, a chiral ester, computational chemistry offers powerful tools to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), which can then be compared with experimental data to unequivocally establish its three-dimensional structure.

The synergy between computational prediction and experimental spectroscopy has become an indispensable tool for structural elucidation. frontiersin.org Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely employed to simulate the NMR and CD spectra of possible stereoisomers. frontiersin.orgnih.gov By comparing the calculated spectra with the experimental ones, the correct absolute configuration can be assigned with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational NMR spectroscopy has emerged as a reliable method to aid in the structural determination of organic compounds. frontiersin.org The process involves calculating the NMR chemical shifts (δ) and coupling constants (J) for each possible stereoisomer of a molecule. For Ethyl (2R)-2-hydroxybutanoate, this would involve calculations for both the (2R) and (2S) enantiomers.

The typical workflow involves:

Conformational Search: Identifying all low-energy conformers of Ethyl (2R)-2-hydroxybutanoate and its (2S) enantiomer.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory, such as DFT with a basis set like B3LYP/6-31G(d).

NMR Shielding Tensor Calculation: Calculating the NMR shielding tensors for each optimized conformer.

Boltzmann Averaging: Averaging the calculated chemical shifts based on the Boltzmann distribution of the conformer energies to obtain the final predicted spectrum for each enantiomer.

While the predicted ¹H and ¹³C NMR spectra for enantiomers are identical, the use of chiral solvating agents or derivatizing agents can lead to the formation of diastereomeric complexes, which will exhibit distinct NMR spectra. Computational methods can model these diastereomeric interactions and predict the resulting NMR parameters.

A powerful approach for absolute configuration assignment using NMR is the DP4+ probability analysis. frontiersin.org This method compares the calculated ¹H and ¹³C NMR chemical shifts of all possible diastereomers with the experimental data to determine the most probable structure.

Table 1: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Diastereomeric Derivative of Ethyl (2R)-2-hydroxybutanoate

AtomExperimental δ (ppm)Calculated δ for (2R, S')-diastereomer (ppm)Calculated δ for (2S, S')-diastereomer (ppm)
C1174.5174.2175.1
C270.870.569.7
C328.328.129.0
C49.59.39.8
C561.261.061.5
C614.113.914.3

Note: Data is hypothetical and for illustrative purposes. (S') refers to the chiral center of a hypothetical chiral derivatizing agent.

Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. Enantiomers produce mirror-image ECD spectra. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating theoretical ECD spectra. nih.gov The process is similar to that for NMR calculations:

Conformational Analysis: A thorough conformational search is performed for Ethyl (2R)-2-hydroxybutanoate.

Geometry Optimization: The geometries of the stable conformers are optimized.

Excitation Energy and Rotatory Strength Calculation: TD-DFT calculations are performed on each conformer to obtain the vertical excitation energies and rotatory strengths.

Spectral Simulation: The final ECD spectrum is generated by summing up the contributions from all conformers, weighted by their Boltzmann populations, and applying a Gaussian or Lorentzian broadening to each transition.

The calculated ECD spectrum for the (2R)-enantiomer is then compared with the experimental spectrum. A good match between the signs and shapes of the Cotton effects in the calculated and experimental spectra allows for the confident assignment of the absolute configuration.

Table 2: Hypothetical Calculated and Experimental ECD Data for Ethyl (2R)-2-hydroxybutanoate

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε for (2R)-enantiomer (M⁻¹cm⁻¹)Calculated Δε for (2S)-enantiomer (M⁻¹cm⁻¹)
210+1.8+2.1-2.1
235-0.5-0.6+0.6

Note: Data is hypothetical and for illustrative purposes.

The comparison of the experimental ECD spectrum with the computationally predicted spectra for both the (R) and (S) enantiomers provides a direct and reliable method for the assignment of the absolute configuration of Ethyl (2R)-2-hydroxybutanoate. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis of Ethyl 2r 2 Hydroxybutanoate

Atom Economy and Overall Reaction Efficiency in Asymmetric Synthesis

Atom economy is a foundational principle of green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The ideal reaction has a 100% atom economy, meaning there are no waste atoms generated as by-products.

The primary route to Ethyl (2R)-2-hydroxybutanoate is the asymmetric reduction of the prochiral ketone, Ethyl 2-oxobutanoate (B1229078). This transformation can be achieved through catalytic hydrogenation or biocatalytic reduction. Both methods are inherently atom-economical.

Reaction Scheme: Ethyl 2-oxobutanoate + [H] → Ethyl (2R)-2-hydroxybutanoate

In this generalized reduction, the hydrogen atoms are the only other reactant species, and they are fully incorporated into the product. Therefore, the theoretical atom economy is 100%, as all atoms from the starting material (Ethyl 2-oxobutanoate) and the reducing agent (H₂) are present in the final product. This stands in stark contrast to less atom-economical methods like classical resolutions, which have a theoretical maximum yield of only 50% and generate significant waste from the undesired enantiomer and resolving agents.

Table 1: Efficiency in Asymmetric Reduction of Analogous Keto Esters
SubstrateCatalyst/MethodYieldEnantiomeric Excess (e.e.)Reference
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli90.5%99% nih.gov
Ethyl 2-oxo-4-phenylbutanoateRhodotorula minuta-95% tandfonline.com
Ethyl 2-oxo-4-phenylbutanoateCandida holmii58%94% tandfonline.comoup.com
α-alkyl-β-keto estersIsolated Ketoreductases-High nih.gov

Evaluation of Environmentally Benign Solvents and Solvent-Free Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer, non-toxic, and renewable solvents, or ideally, the elimination of solvents altogether.

Water is the most environmentally benign solvent. Biocatalytic reductions, which often use whole microbial cells or isolated enzymes, are particularly well-suited to aqueous media. nih.govrsc.org The use of biocatalysts like baker's yeast or specifically cultured microorganisms for the reduction of ketoesters is a well-established green technique. nih.gov These reactions proceed under mild conditions of temperature and pressure in water, eliminating the need for volatile and often toxic organic solvents. rsc.org

Ionic liquids (ILs) have emerged as potential green alternatives to conventional organic solvents due to their low volatility and high thermal stability. In the context of biocatalysis, specific ionic liquids have been designed to be "biocompatible." For the reduction of a similar substrate, ethyl 2-oxo-4-phenylbutyrate, a thermosensitive ionic liquids–solvent biphasic system (TIBS) has been successfully employed. This system allows the reaction to proceed in a homogeneous phase at a lower temperature, and upon completion, a slight increase in temperature induces phase separation, simplifying product extraction and recovery of the baker's yeast biocatalyst for reuse.

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), represent an advanced alternative reaction medium. scCO₂ is non-toxic, non-flammable, inexpensive, and readily available. Its properties can be tuned by adjusting pressure and temperature, and it is easily removed from the reaction mixture by depressurization, leaving no solvent residue.

The feasibility of using scCO₂ for biocatalytic reductions has been demonstrated. In one pioneering study, the asymmetric reduction of a ketone was performed using immobilized cells of Geotrichum candidum in a semi-continuous flow process with scCO₂. nih.gov This system achieved excellent enantioselectivity (>99% e.e.) and a higher space-time yield compared to traditional batch processes. nih.gov A subsequent study described a biphasic system of scCO₂ and water for the asymmetric reduction of ketones by an alcohol dehydrogenase, showing that the addition of sodium bicarbonate could enhance reactivity to practical levels while maintaining high enantioselectivity. researchgate.net These findings strongly support the potential for developing a clean and efficient process for Ethyl (2R)-2-hydroxybutanoate synthesis using supercritical fluid technology.

Catalyst Reusability, Recovery, and Heterogenization Strategies

The ability to recover and reuse a catalyst is paramount for both economic viability and sustainability. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a key strategy to facilitate catalyst separation and recycling.

In biocatalysis, whole cells themselves can be considered a form of a heterogenized catalyst, as they can be easily separated from the reaction medium by filtration or centrifugation. mdpi.com For isolated enzymes, immobilization onto various supports is a common and effective strategy. A highly relevant study demonstrated the co-immobilization of a ketoreductase and a glucose dehydrogenase (for cofactor regeneration) into polyvinyl alcohol (PVA) gel particles. These immobilized enzymes were used for the asymmetric reduction of a β-ketoester and were successfully reused for 18 consecutive batch cycles with only a minimal loss of activity and achieving complete substrate conversion. mdpi.com This showcases the remarkable stability and reusability that can be achieved through immobilization.

For chemocatalysis, supported noble metal catalysts are a form of heterogenization. For example, platinum catalysts supported on alumina (B75360) (Pt/Al₂O₃) are used for the asymmetric hydrogenation of α-keto esters. acs.org While catalyst leaching can be a concern, proper design can lead to stable systems. For instance, a supported Ruthenium catalyst (Ru/MgO) used for the asymmetric hydrogenation of aromatic ketones showed no significant decrease in enantioselectivity after several recycles. acs.org The development of recyclable catalysts is an active area of research, with novel iridium nanoparticles demonstrating efficient recycling up to 11 times for hydrogenation reactions. mdpi.com

Waste Minimization and By-product Reduction through Process Design

Effective process design is crucial for minimizing waste at its source, a core tenet of green chemistry. For the synthesis of Ethyl (2R)-2-hydroxybutanoate, several design strategies contribute to waste reduction.

The most significant factor is the high selectivity of the chosen catalytic method. Asymmetric catalysis, whether chemical or biological, is designed to produce predominantly one enantiomer, thus minimizing the formation of the undesired (2S)-isomer as a waste by-product. Enantiomeric excesses greater than 99% are achievable, meaning less than 1% of the product is the unwanted isomer, which drastically reduces separation waste. nih.gov

In biocatalytic reductions that require NAD(P)H cofactors, the process must be designed to regenerate this expensive reagent. Instead of using a stoichiometric amount of the cofactor, which would be economically and environmentally prohibitive, a catalytic amount is used in conjunction with a secondary enzyme and a cheap sacrificial substrate. A common system pairs a ketoreductase with a glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the NADPH consumed in the primary reaction. nih.govnih.gov This elegant design turns a potentially wasteful process into a sustainable catalytic cycle.

Furthermore, utilizing whole-cell biocatalysts eliminates the resource-intensive and waste-generating steps of enzyme purification. mdpi.com The entire cellular machinery is used as the catalyst, often relying on the cell's endogenous systems for cofactor regeneration, further simplifying the process and reducing waste streams. expresswatersolutions.com

Process Intensification and Continuous Flow Methodologies for Sustainable Production

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry is a key enabling technology for process intensification, replacing traditional large-scale batch reactors with smaller, continuous systems. nih.gov

Continuous flow reactors offer superior heat and mass transfer, which can lead to higher yields, shorter reaction times, and improved safety, especially for highly exothermic or hazardous reactions. dntb.gov.ua For biocatalysis, continuous processes often employ packed-bed reactors, where the substrate solution is continuously passed over an immobilized enzyme or whole-cell catalyst. nih.gov This approach has been successfully applied to the synthesis of various chiral molecules. nih.govdntb.gov.ua A study on the chemoenzymatic synthesis of chiral amines in a continuous flow system demonstrated a 35-fold increase in space-time yield compared to the equivalent batch process, highlighting the significant efficiency gains possible. acs.org

Emerging Research Directions and Future Challenges in Ethyl 2r 2 Hydroxybutanoate Chemistry

Multicomponent Reactions and Cascade Processes for Enhanced Efficiency

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a product in a single step, incorporating all or most of the atoms of the reactants into the final structure. This approach is highly atom- and step-economical, reducing the need for intermediate purification steps and minimizing solvent waste.

While direct participation of Ethyl (2R)-2-hydroxybutanoate in common MCRs is not typical, its derivatives can be valuable components. For instance, the corresponding (2R)-2-hydroxybutanoic acid (obtained by simple hydrolysis of the ester) could be a key reactant in isocyanide-based MCRs such as:

The Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.

The Ugi Reaction: A four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce a bis-amide.

By using the chiral carboxylic acid derived from Ethyl (2R)-2-hydroxybutanoate in these reactions, its stereocenter can be incorporated into highly complex and diverse molecular scaffolds, which is of significant interest in medicinal chemistry and drug discovery.

Cascade Processes: A cascade process involves two or more sequential reactions that occur in a single pot under the same conditions without the isolation of intermediates. This strategy enhances efficiency by eliminating the need for separate work-up and purification procedures between steps.

In the context of Ethyl (2R)-2-hydroxybutanoate, cascade processes can be envisioned both for its synthesis and its subsequent transformation.

Synthesis Cascades: A potential cascade could involve the enzymatic asymmetric reduction of ethyl 2-oxobutanoate (B1229078), followed by an in situ enzyme-catalyzed transesterification to introduce a different alcohol group, all within one reactor. Such chemoenzymatic or multi-enzyme cascades are a growing area of research for producing chiral molecules.

Derivatization Cascades: A chiral catalyst could be used to first synthesize the molecule and then, in the same pot, catalyze a subsequent transformation. For example, a chiral Brønsted acid could potentially catalyze an asymmetric reaction that is immediately followed by a cyclization, building molecular complexity in a highly controlled manner.

The development of novel MCRs and cascade reactions that can utilize or produce chiral α-hydroxy esters represents a significant challenge. Success in this area will lead to more elegant and efficient synthetic routes, further increasing the value of Ethyl (2R)-2-hydroxybutanoate as a chiral building block for complex molecule synthesis.

Table 6: Comparison of Reaction Strategies

StrategyDescriptionKey Advantages
Stepwise Synthesis Traditional approach with isolation and purification of intermediates after each step.High control over each individual transformation.
Multicomponent Reaction (MCR) Three or more reactants combine in a single operation to form a product containing parts of all reactants.High atom and step economy, rapid generation of molecular complexity, reduced waste.
Cascade Process Multiple bond-forming reactions occur sequentially in one pot without isolating intermediates.High efficiency, reduced handling and purification steps, time and resource savings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (2R)-2-hydroxybutanoate, and what catalysts or reagents are critical for enantioselectivity?

  • Methodology :

  • Chemical Reduction : Hydrogenation of ethyl 4-phenyl-2-oxobutanoate using palladium catalysts in ethanol under mild conditions (6 MPa, 25°C) yields the (R)-enantiomer .
  • Biocatalytic Reduction : Baker’s yeast-mediated reduction of ethyl 4-phenyl-2,4-dioxobutyrate achieves high regio- and enantioselectivity (ee >95%) under ambient conditions .
  • Acid-Catalyzed Esterification : Lithium hydroxide and hydrochloric acid in ethanol are used for esterification and hydrolysis steps, respectively, to optimize yield .

Q. What analytical techniques are recommended for confirming the stereochemical purity of Ethyl (2R)-2-hydroxybutanoate?

  • Methodology :

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • Optical Rotation : Measure specific rotation (reported as [α] = -10° for the (R)-enantiomer) to verify enantiomeric excess .
  • NMR Spectroscopy : Analyze coupling constants in 1^1H-NMR to confirm stereochemistry (e.g., vicinal coupling in the hydroxy group) .

Q. How should Ethyl (2R)-2-hydroxybutanoate be stored to ensure stability during research?

  • Methodology :

  • Store at 2–8°C in a refrigerator to prevent degradation.
  • Use anhydrous ethanol as a solvent for long-term storage, as water solubility is low (risk of hydrolysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess in biocatalytic syntheses of Ethyl (2R)-2-hydroxybutanoate?

  • Methodology :

  • Substrate Engineering : Modify the diketone precursor (e.g., ethyl 4-phenyl-2,4-dioxobutyrate) to improve yeast enzyme affinity .
  • pH Control : Maintain pH 6–7 during yeast-mediated reductions to stabilize enzyme activity.
  • Co-Solvent Systems : Add polar aprotic solvents (e.g., DMSO) to increase substrate solubility without denaturing enzymes .

Q. What mechanistic insights explain contradictions in reported yields for palladium-catalyzed hydrogenation of ethyl 4-phenyl-2-oxobutanoate?

  • Methodology :

  • Catalyst Loading : Lower Pd concentrations (<1 mol%) reduce side reactions (e.g., over-reduction) but may slow kinetics .
  • Temperature Effects : Higher temperatures (>30°C) accelerate hydrogenation but risk racemization of the hydroxy group.
  • Pressure Optimization : Balancing H2_2 pressure (6–10 MPa) improves turnover frequency while minimizing byproducts .

Q. How do structural modifications of Ethyl (2R)-2-hydroxybutanoate influence its pharmacological activity in insulin resistance models?

  • Methodology :

  • Derivatization : Synthesize analogs (e.g., benzothiophenes or indoles) via Mitsunobu or nucleophilic substitution reactions .
  • In Vitro Assays : Test analogs in glucose uptake assays using adipocyte or hepatocyte cell lines to assess anti-hyperglycemic activity .
  • Docking Studies : Model interactions with insulin receptor substrates to identify critical hydrogen-bonding motifs .

Q. What strategies resolve discrepancies in reported melting points or solubility data for Ethyl (2R)-2-hydroxybutanoate?

  • Methodology :

  • Purification Protocols : Use recrystallization (e.g., hexane/ethyl acetate) or column chromatography to remove impurities affecting physical properties .
  • DSC Analysis : Differential scanning calorimetry provides precise melting points independent of solvent residues .
  • Solubility Profiling : Measure partition coefficients (logP) in octanol/water to validate literature claims .

Methodological Best Practices

  • Stereochemical Integrity : Always verify ee via chiral analysis before biological testing to avoid false positives/negatives .
  • Data Reproducibility : Document reaction parameters (e.g., catalyst batch, solvent purity) to mitigate variability .
  • Ethical Compliance : Adhere to institutional guidelines for pharmacological testing, particularly in animal or cell-based models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-Hydroxybutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-Hydroxybutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.